molecular formula C13H14F2O5 B14848449 2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid

2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid

Cat. No.: B14848449
M. Wt: 288.24 g/mol
InChI Key: KVLSHLGYHPRXTH-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of difluoromethoxy and ethoxy-oxopropyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid typically involves multiple steps. One common approach is the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. This can be followed by the addition of the ethoxy-oxopropyl group via an esterification reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This helps in achieving consistent product quality and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The difluoromethoxy and ethoxy-oxopropyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid
  • 2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid
  • 2-(Difluoromethoxy)-4-(3-ethoxy-3-oxobutyl)benzoic acid

Uniqueness

2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid is unique due to the specific combination of functional groups attached to the benzene ring. The presence of both difluoromethoxy and ethoxy-oxopropyl groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14F2O5

Molecular Weight

288.24 g/mol

IUPAC Name

2-(difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid

InChI

InChI=1S/C13H14F2O5/c1-2-19-11(16)6-4-8-3-5-9(12(17)18)10(7-8)20-13(14)15/h3,5,7,13H,2,4,6H2,1H3,(H,17,18)

InChI Key

KVLSHLGYHPRXTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)C(=O)O)OC(F)F

Origin of Product

United States

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